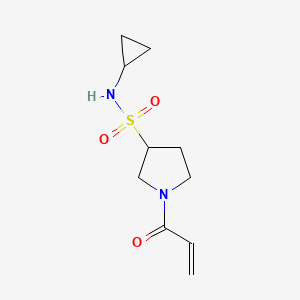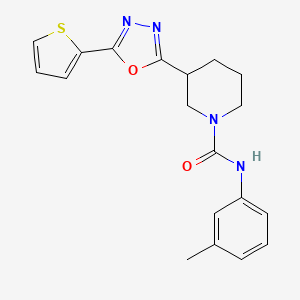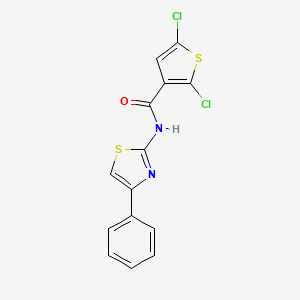![molecular formula C18H22N2O6S B2907698 Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate CAS No. 1251593-88-0](/img/structure/B2907698.png)
Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a pyridine-based compound with the molecular formula C18H22N2O6S and a molecular weight of 394.44.
Méthodes De Préparation
The synthesis of Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate involves several steps. One common synthetic route includes the use of azepane, sulfonyl chloride, and 2-oxopyridine as starting materials. The reaction typically proceeds through a series of nucleophilic substitution and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyridine moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate can be compared with other pyridine-based compounds, such as:
Methyl 3-methyl-2-furoate: A simpler furoate ester with different chemical properties and applications.
Indole derivatives: Compounds with a similar heterocyclic structure but different biological activities and uses.
Propriétés
IUPAC Name |
methyl 5-[[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-25-18(22)15-9-8-14(26-15)13-19-10-6-7-16(17(19)21)27(23,24)20-11-4-2-3-5-12-20/h6-10H,2-5,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNURGQCKPXOWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2907617.png)
![5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2907619.png)
![2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2907620.png)
![4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2907622.png)
![5-(3-chlorophenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2907623.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2907625.png)
![methyl 2-{[(morpholin-4-yl)carbamothioyl]amino}benzoate](/img/structure/B2907626.png)


![6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2907631.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide](/img/structure/B2907636.png)

![N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2907638.png)
